molecular formula C11H22N2O B1524312 2-(1-Piperidinylmethyl)-1,4-oxazepane CAS No. 933683-16-0

2-(1-Piperidinylmethyl)-1,4-oxazepane

Cat. No. B1524312
M. Wt: 198.31 g/mol
InChI Key: PVKKESOUKDFXRZ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Catalytic Applications and Synthesis of Heterocycles

Research has shown that compounds structurally related to 2-(1-Piperidinylmethyl)-1,4-oxazepane are crucial in the catalysis of enantioselective transformations. For instance, the synthesis and application of transition metal complexes with oxazolinylboranes and cyclopentadienyl-bis(oxazolinyl)borates have been explored. These complexes catalyze the cyclization of aminoalkenes to yield pyrrolidines, piperidines, and azepanes with high enantiomeric excesses, indicating their significant role in the synthesis of complex nitrogen-containing cycles (K. Manna, 2012).

Electrooxidative Cyclization

Electrooxidative methods have been employed to synthesize novel 2-aryl-1,3-oxazinane and 2-aryl-1,3-oxazolidine derivatives from N-benzyl-2-piperidineethanols and N-benzyl-2-piperidinemethanols. This highlights the versatility of using electrochemical approaches to achieve cyclization, leading to heterocyclic compounds with potential chemical and pharmaceutical applications (M. Okimoto et al., 2012).

Synthesis and Biological Evaluation

Another application involves the design and synthesis of 3-benzazepin-1-ols as NR2B-selective NMDA receptor antagonists, which are derived from modifications of the piperidine ring of ifenprodil. This exemplifies the pharmaceutical relevance of derivatives related to 2-(1-Piperidinylmethyl)-1,4-oxazepane in the development of new therapeutics targeting neurological disorders (B. Tewes et al., 2010).

Protection Strategies for Sensitive Secondary Amines

Triazenes have been utilized as a protecting strategy for sensitive secondary amines like 4-piperidone, showcasing the importance of 2-(1-Piperidinylmethyl)-1,4-oxazepane and its derivatives in synthetic chemistry where protective groups are crucial for the successful synthesis of complex molecules (R. Lazny et al., 1999).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-(piperidin-1-ylmethyl)-1,4-oxazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-2-6-13(7-3-1)10-11-9-12-5-4-8-14-11/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKKESOUKDFXRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2CNCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Piperidinylmethyl)-1,4-oxazepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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